

Comparative Guide: Dichloromethane- vs. Chloroform- in NMR Spectroscopy

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Compound of Interest

Compound Name: Dichloromethane-13C

CAS No.: 70110-03-1

Cat. No.: B1610892

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Executive Summary

For decades, Chloroform-

(
) has served as the "gold standard" solvent for organic NMR due to its cost-efficiency and high solubility for apolar compounds. However, Dichloromethane-

(
) is increasingly preferred in drug development and organometallic research.

While

provides a familiar triplet at 77.16 ppm,

offers a distinct quintet at ~53.8 ppm and superior performance for acid-sensitive moieties, low-temperature studies, and solubility of moderately polar intermediates. This guide details the spectral characteristics and strategic selection criteria for these two critical solvents.

Technical Deep Dive: Chemical Shifts & Signal Architecture

Chloroform- (CHCl_3)[1][2][3][4]

- Chemical Shift:

ppm

- Signal Multiplicity:

Triplet (

)

- Coupling Constant (

):

- Mechanism: The carbon atom is attached to a single deuterium atom (

, spin

). Following the

rule:

peaks.

Dichloromethane- (CH_2Cl_2)[6]

- Chemical Shift:

ppm

- Signal Multiplicity:

Quintet (

)

- Coupling Constant (

):

- Mechanism: The carbon is attached to two deuterium atoms.[1]

peaks.[2]

- Note: In proton-decoupled

NMR, this quintet persists because the coupling is to Deuterium, not Hydrogen.

Comparative Data Table

Feature	Chloroform-	Dichloromethane-
Shift (ppm)	77.16 ()	53.84 ()
Residual Shift (ppm)	7.26 ()	5.32 ()
Carbon Multiplicity	Triplet ()	Quintet ()
Dielectric Constant ()	4.81	8.93
Freezing Point		
Acidity	Potential HCl formation	Non-acidic

Strategic Selection: Performance & Application

Solubility & Polarity

is more polar (

) than

(

).

- Use

for: Lipids, steroids, simple aromatics, and non-polar polymers.

- Use

for: Organometallic complexes, salts, polar functionalized molecules, and when peak overlap occurs in the aromatic region (7.0–7.5 ppm).

Stability & Acidity (Critical for Drug Development)

naturally degrades to form trace Phosgene and HCl over time, especially when exposed to light.

- Risk: Acid-labile protecting groups (e.g., acetals, silyl ethers) may hydrolyze in older

.

- Solution:

is chemically inert and does not generate acidic byproducts, making it the superior choice for labile active pharmaceutical ingredients (APIs).

Low-Temperature Dynamics

For dynamic NMR studies (DNMR) observing rotamers or reaction kinetics:

- freezes at

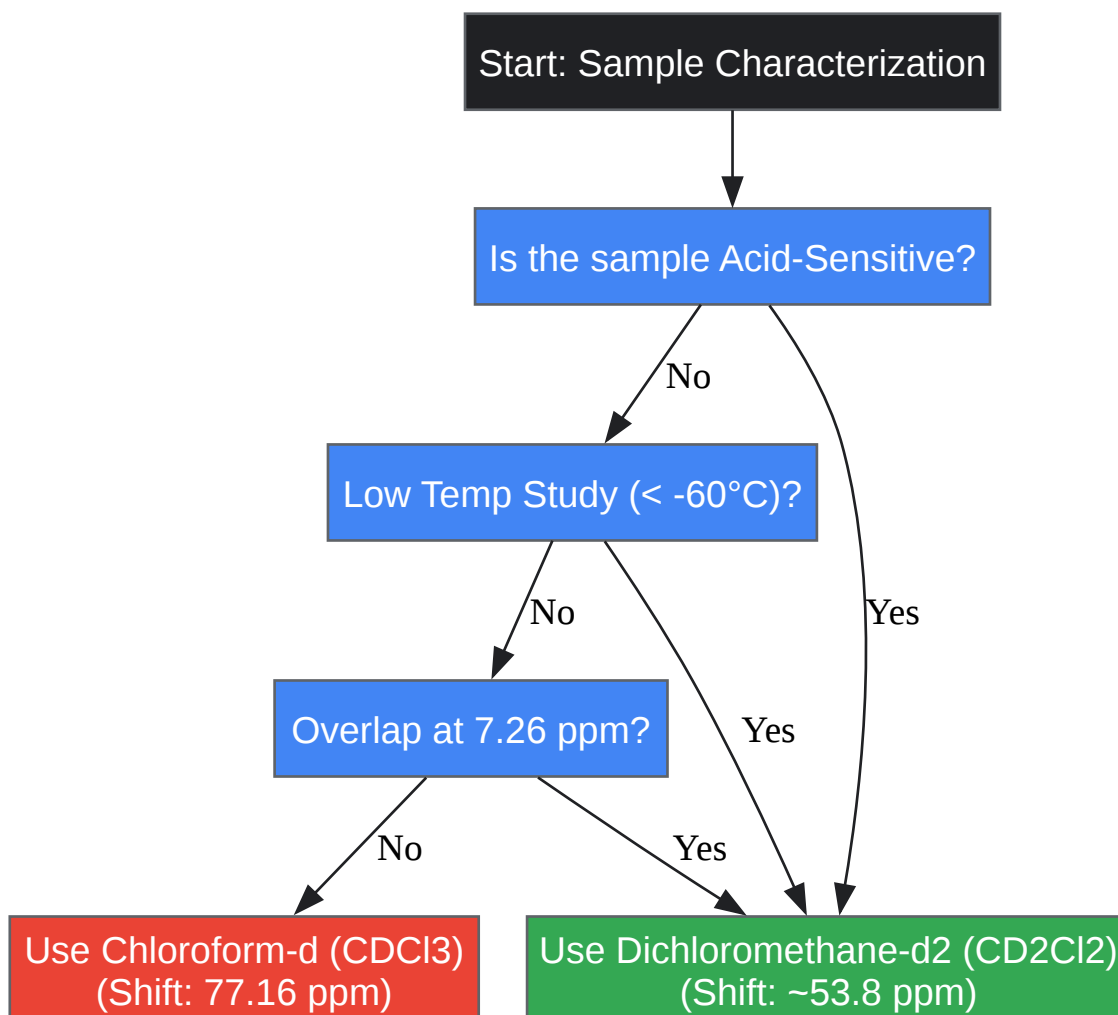
.

- remains liquid down to

, allowing for the resolution of fluxional processes that are averaged out at higher temperatures.

Visualization: Solvent Selection Workflow

The following decision tree illustrates the logical process for selecting between these two solvents based on sample properties.



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Caption: Decision logic for selecting between

and

based on stability and spectral needs.

Experimental Protocols

Sample Preparation for

Objective: Prevent water contamination and evaporation.

is highly volatile and hygroscopic.

- Tube Selection: Use high-precision 5mm NMR tubes (Wilmad 507-PP or equivalent) to minimize shimming errors.
- Filtration: If the sample contains particulates, filter through a small plug of glass wool directly into the tube. Do not use cotton, as

can extract impurities.
- Solvent Addition: Add

of

.
 - Note: Work quickly. The low boiling point (

) leads to rapid evaporation and concentration changes.
- Sealing: Cap immediately. Parafilm is recommended for storage longer than 1 hour.

Referencing Without TMS

Modern spectrometers often skip internal standards (TMS) and lock onto the deuterium signal.

When processing data in

:

- Identify the Solvent Peak: Look for the quintet centered at 53.84 ppm in the

spectrum.
- Calibration: Set the central peak of the quintet to exactly 53.84 ppm.
- Verification: Check the

spectrum.^{[3][1][2][4][5][6]} The residual

triplet should appear at 5.32 ppm.

References

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. *Organometallics*. [[Link](#)]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).^{[6][7]} NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. *Journal of Organic Chemistry*. [[Link](#)]
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. *Organic Process Research & Development*. [[Link](#)]

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Sources

- 1. [quora.com](https://www.quora.com) [[quora.com](https://www.quora.com)]
- 2. [DICHLOROMETHANE-D2\(1665-00-5\) 13C NMR spectrum](https://www.chemicalbook.com) [[chemicalbook.com](https://www.chemicalbook.com)]
- 3. [Notes on NMR Solvents - Title](https://webspectra.chem.ucla.edu) [webspectra.chem.ucla.edu]
- 4. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
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